Ethyl docosanoate
Overview
Description
Ethyl docosanoate, also known as ethyl behenate, is an organic compound with the chemical formula C24H48O2. It is an ester formed from docosanoic acid (behenic acid) and ethanol. This compound is characterized by its long carbon chain, making it a significant molecule in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl docosanoate is typically synthesized through the esterification of docosanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation to remove excess ethanol and purification to isolate the ester product .
Chemical Reactions Analysis
Types of Reactions: Ethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to docosanoic acid and ethanol.
Reduction: It can be reduced to docosanol using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, oxidation can lead to the formation of shorter-chain carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Docosanoic acid and ethanol.
Reduction: Docosanol.
Oxidation: Shorter-chain carboxylic acids.
Scientific Research Applications
Ethyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of ethyl docosanoate is primarily related to its role as an ester. In biological systems, it can be hydrolyzed to release docosanoic acid and ethanol, which can then participate in various metabolic pathways. The long carbon chain of docosanoic acid allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Methyl docosanoate: An ester of docosanoic acid and methanol.
Ethyl palmitate: An ester of palmitic acid and ethanol.
Ethyl stearate: An ester of stearic acid and ethanol.
Comparison: this compound is unique due to its longer carbon chain compared to ethyl palmitate and ethyl stearate. This longer chain length imparts different physical properties, such as higher melting point and different solubility characteristics. These properties make this compound particularly useful in applications requiring long-chain esters .
Properties
IUPAC Name |
ethyl docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCYLOUIAIZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207813 | |
Record name | Ethyl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-87-2 | |
Record name | Ethyl docosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5908-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl behenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl behenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl docosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL BEHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3XW559OLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying ethyl docosanoate in grapes?
A1: Research has identified this compound as a constituent of the grape hybrid Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) cultivated in Serbia. [] This discovery contributes to our understanding of the complex chemical composition of grapes, which ultimately influences their aroma and flavor profiles. While this compound itself may not be a major contributor to the aroma, its presence adds to the overall diversity of volatile compounds found in grapes.
Q2: Has this compound been found in other natural sources?
A2: Yes, beyond grapes, this compound has been isolated from Campanula lactiflora, a flowering plant species. [] This finding highlights the potential widespread occurrence of this fatty acid ester in the plant kingdom. Further research is needed to determine its specific role and significance in different plant species.
Q3: What are the potential applications of this compound?
A3: While specific applications of this compound are not extensively discussed in the provided research papers, its presence in natural sources like grapes and plants suggests potential applications in various fields. For example, it could be investigated for potential uses in:
Q4: How can tritium labeling help understand the chemical behavior of this compound?
A4: While the research doesn't directly involve using tritium-labeled this compound, it does describe utilizing tritium-labeled ethanol to investigate reaction mechanisms. [] This technique could be applied to study this compound's metabolic fate or potential interactions with other molecules. By incorporating tritium, researchers can track the movement and transformation of the compound in various biological or chemical systems, providing valuable insights into its behavior.
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